molecular formula C5H5ClIN3 B2760278 2-Chloro-5-iodo-6-methylpyrimidin-4-amine CAS No. 2024569-25-1

2-Chloro-5-iodo-6-methylpyrimidin-4-amine

Cat. No.: B2760278
CAS No.: 2024569-25-1
M. Wt: 269.47
InChI Key: QRSKECVNJDLFKV-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-6-methylpyrimidin-4-amine is a chemical compound with the molecular formula C5H5ClIN3 and a molecular weight of 269.47 g/mol . It is a pyrimidine derivative, characterized by the presence of chlorine, iodine, and methyl groups attached to the pyrimidine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodo-6-methylpyrimidin-4-amine typically involves the halogenation of a pyrimidine precursor. One common method includes the chlorination and iodination of 6-methylpyrimidin-4-amine. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) and iodine in the presence of a suitable solvent like acetonitrile .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Chloro-5-iodo-6-methylpyrimidin-4-amine is utilized in several scientific research fields:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibitors and nucleic acid interactions.

    Medicine: As a precursor in the development of antiviral and anticancer agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methylpyrimidin-4-amine
  • 2-Iodo-5-methylpyrimidin-4-amine
  • 2-Chloro-6-methylpyrimidin-4-amine

Uniqueness

2-Chloro-5-iodo-6-methylpyrimidin-4-amine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties compared to its analogs. This dual halogenation allows for versatile chemical modifications and applications in various research fields .

Properties

IUPAC Name

2-chloro-5-iodo-6-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClIN3/c1-2-3(7)4(8)10-5(6)9-2/h1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSKECVNJDLFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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